molecular formula C8H6N4S B15070600 7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile

7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile

Cat. No.: B15070600
M. Wt: 190.23 g/mol
InChI Key: VKQIDELVWMPLPF-UHFFFAOYSA-N
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Description

7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chalcone derivative with 6-amino-2-thioxo-2,3,4-trihydro-1H-pyrimidin-4-one in the presence of glacial acetic acid . The reaction mixture is heated under reflux for several hours, followed by cooling and recrystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile is unique due to the combination of the imidazole and pyridine rings with a thioxo group, which imparts distinct chemical and biological properties. This structural uniqueness allows for a wide range of applications and potential modifications to enhance its activity and selectivity.

Properties

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

IUPAC Name

7-methyl-2-sulfanylidene-1,3-dihydroimidazo[4,5-c]pyridine-6-carbonitrile

InChI

InChI=1S/C8H6N4S/c1-4-5(2-9)10-3-6-7(4)12-8(13)11-6/h3H,1H3,(H2,11,12,13)

InChI Key

VKQIDELVWMPLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=C1C#N)NC(=S)N2

Origin of Product

United States

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